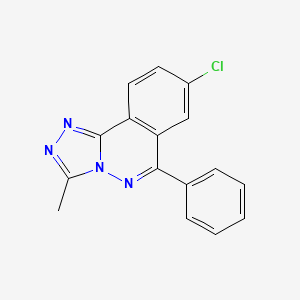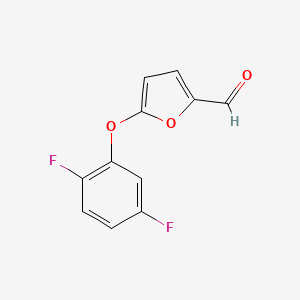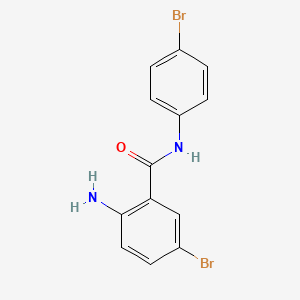
2-amino-5-bromo-N-(4-bromophenyl)Benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(4-bromophenyl)Benzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-bromobenzoic acid. This reaction can be catalyzed by various agents, including Lewis acids or bases, under controlled conditions. One common method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields in a relatively short time.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale operations. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-bromo-N-(4-bromophenyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other amines or acids to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-amino-5-bromo-N-(4-bromophenyl)Benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, it may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.
N-(4-Bromophenyl)sulfonyl derivatives: Known for their antimicrobial properties and potential therapeutic applications.
Uniqueness
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activities. This dual bromination can enhance its potency and selectivity in various applications compared to similar compounds with only one bromine atom.
Eigenschaften
Molekularformel |
C13H10Br2N2O |
|---|---|
Molekulargewicht |
370.04 g/mol |
IUPAC-Name |
2-amino-5-bromo-N-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C13H10Br2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18) |
InChI-Schlüssel |
BYZXXFZMKSWKFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


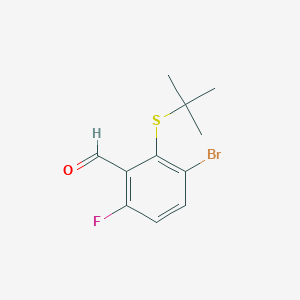
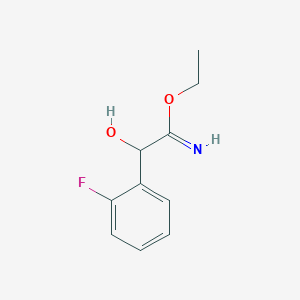

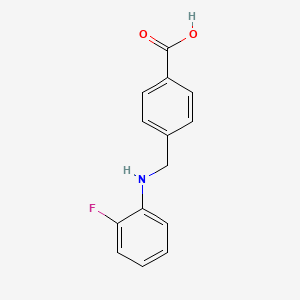
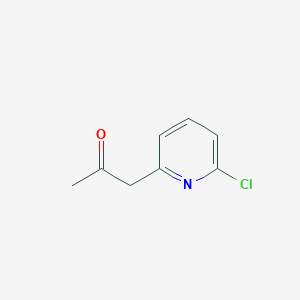
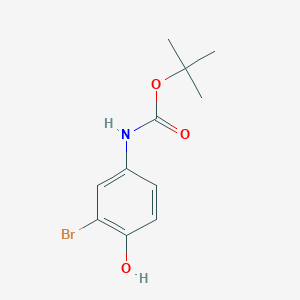

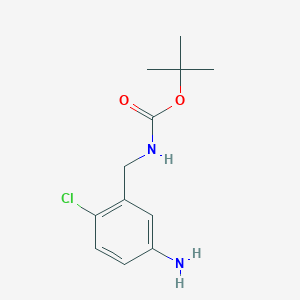



![Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate](/img/structure/B8601172.png)
